molecular formula C15H15NO4 B4497217 N-[(2-naphthyloxy)acetyl]alanine

N-[(2-naphthyloxy)acetyl]alanine

Cat. No.: B4497217
M. Wt: 273.28 g/mol
InChI Key: OYWVWLMGRUMNDR-UHFFFAOYSA-N
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Description

N-[(2-Naphthyloxy)acetyl]alanine is a specialized synthetic organic compound of significant interest in advanced chemical and biochemical research. This molecule integrates a naphthalene ring system, a flexible ether-oxygen linker, and an alanine amino acid derivative, making it a valuable building block. Its primary research applications are anticipated in medicinal chemistry and materials science. In medicinal chemistry, the compound can serve as a key intermediate for the synthesis of more complex peptide mimetics or enzyme inhibitors. The naphthalene moiety is a well-known pharmacophore that can facilitate binding to hydrophobic pockets in protein targets. In materials science, naphthalene-derived compounds are often explored for their optoelectronic properties and can be used in the development of organic semiconductors or as precursors for functional polymers (as seen in research on related naphthalene-acylhydrazine structures ). The mechanism of action for this specific compound is dependent on the research context but is fundamentally tied to its molecular structure, which allows for interactions with biological systems through hydrophobic, van der Waals, and potential hydrogen-bonding forces (similar to those documented in crystal structures of related molecules ). Researchers value this compound for its versatility in organic synthesis and its potential to confer specific structural and electronic characteristics to novel molecular entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-naphthalen-2-yloxyacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10(15(18)19)16-14(17)9-20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10H,9H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWVWLMGRUMNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Features

The table below highlights key structural differences and biological activities of N-[(2-naphthyloxy)acetyl]alanine and related compounds:

Compound Name Structural Features Biological Activity/Applications Reference
This compound 2-naphthyloxy acetyl group on alanine Hypothesized enzyme inhibition, receptor modulation (predicted from structural analogs)
Metalaxyl-M Methoxyacetyl group on D-alanine, 2,6-dimethylphenyl Agrochemical fungicide; high specificity against oomycetes
Benalaxyl Phenylacetyl group on DL-alanine, 2,6-dimethylphenyl Fungicide; broad-spectrum activity
N-(3-Chlorophenylacetyl)alanine 3-Chlorophenylacetyl group on alanine Intermediate in pharmaceuticals; potential bioactivity under study
N-Acetyl-L-alanine Simple acetyl group on alanine Biochemical research; moderate enzyme modulation
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine Coumarin-derived acetyl group on alanine Antibacterial, anticancer (DNA intercalation)

Key Findings

Agrochemical Derivatives (Metalaxyl-M, Benalaxyl): These fungicides share the N-acylalanine backbone but differ in substituents (methoxyacetyl, phenylacetyl). Their efficacy stems from interactions with fungal RNA polymerase and sterol biosynthesis enzymes. The bulky 2,6-dimethylphenyl group enhances target specificity .

Medicinal Chemistry Analogs :

  • The coumarin-derived compound () exhibits DNA intercalation, suggesting that the naphthyloxy group in this compound could similarly target nucleic acids or hydrophobic enzyme pockets.
  • N-(3-Chlorophenylacetyl)alanine () highlights how halogenation enhances bioactivity, implying that the naphthyloxy group’s aromaticity might improve binding affinity in therapeutic contexts.

Simpler Acetylated Alanines :

  • N-Acetyl-L-alanine () lacks complex substituents, resulting in moderate biological activity. The addition of the 2-naphthyloxy group could significantly enhance specificity and potency due to increased hydrophobicity and steric effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(2-naphthyloxy)acetyl]alanine, and what key reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves coupling (2-naphthyloxy)acetic acid with alanine using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like chloroform or DMF. Activation of the carboxylic acid group is essential to facilitate amide bond formation. For example, reaction conditions may include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with HOBt as a coupling agent, stirred at 23°C for 48–96 hours under nitrogen . Post-synthesis, purification via column chromatography or recrystallization ensures high purity.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the naphthyloxy group (δ 7.2–8.3 ppm for aromatic protons) and the acetyl-alanine backbone (δ 1.3–1.5 ppm for methyl groups, δ 4.1–4.5 ppm for α-protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) validates purity (>95%) and identifies byproducts.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]⁺ = calculated for C₁₅H₁₅NO₄: 273.3 g/mol) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities against target enzymes (e.g., amino acid-metabolizing enzymes) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify the naphthyloxy or acetyl groups and evaluate changes in inhibitory potency. For example, replacing the naphthyl group with phenyl or indole moieties can clarify steric/electronic contributions .
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes and identify key residues for mutagenesis validation .

Q. How does the stereochemistry of the alanine moiety influence the biological interactions of this compound, and what methods validate enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases to separate D- and L-enantiomers .
  • Optical Rotation : Polarimetry (e.g., [α]D²⁵) distinguishes enantiomers; L-alanine derivatives typically exhibit positive rotation.
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly for novel analogs .

Q. What in vitro models are appropriate for evaluating the enzyme inhibitory potential of this compound, considering its structural analogs?

  • Methodological Answer :

  • Enzyme Kinetics : Use purified enzymes (e.g., alanine transaminase or decarboxylase) to measure IC₅₀ values via spectrophotometric assays (e.g., NADH depletion for dehydrogenase-linked reactions) .
  • Cell-Based Assays : Test cytotoxicity and metabolic inhibition in HEK293 or HepG2 cells using ATP-luminescence or MTT viability assays. Dose-response curves (1–100 µM) identify non-toxic bioactive concentrations .

Q. How can researchers optimize solid-phase synthesis protocols for incorporating this compound into peptide chains without side reactions?

  • Methodological Answer :

  • Protecting Group Strategy : Use Fmoc-protected alanine (e.g., N-Fmoc-3-(2-naphthyl)-L-alanine) to prevent undesired reactions during peptide elongation. Deprotect with 20% piperidine in DMF .
  • Coupling Conditions : Activate the carboxylic acid with HBTU/Oxyma Pure in DMF for 1 hour at room temperature. Monitor coupling efficiency via Kaiser test .
  • Cleavage/Deprotection : Treat with TFA:water:triisopropylsilane (95:2.5:2.5) for 2 hours to release the peptide while preserving the naphthyloxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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